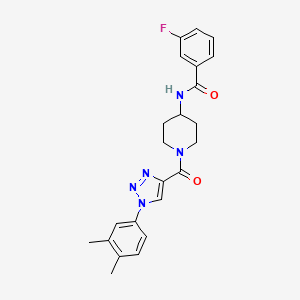
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to influence a variety of pathways, suggesting that this compound may also have broad effects .
Pharmacokinetics
Its structural features suggest that it may have good oral bioavailability and could be metabolized by common metabolic pathways .
Result of Action
Based on its structural features, it may have a variety of effects at the cellular level, potentially influencing cell signaling, proliferation, and survival .
Biologische Aktivität
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a compound of interest due to its potential biological activity, particularly in the realms of anticancer and antiparasitic effects. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Components:
- Triazole Ring : Contributes to various biological activities including antitumor and antimicrobial properties.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Fluorobenzamide Group : Imparts additional pharmacological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazole derivatives. For instance, a study demonstrated that certain 1,2,3-triazole analogs exhibited moderate activity against various cancer cell lines including melanoma and breast cancer. The compounds were tested against the National Cancer Institute (NCI) 60 cell lines with some derivatives showing IC50 values in the range of 17.83 µM to 19.73 µM against MDA-MB-231 and MCF-7 cell lines .
| Compound ID | Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| 1d | Trypanosomes | 0.21 | Potent |
| 15a | UO-31 (renal) | 20 | Moderate |
| 4c | MDA-MB-231 | 17.83 | High |
| 4j | MCF-7 | 19.73 | High |
Antiparasitic Activity
The compound also shows promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that triazole derivatives could significantly reduce parasite load in cardiac spheroids, indicating effective drug diffusion and efficacy . The IC50 values for some derivatives were reported to be significantly lower than those of traditional treatments like Benznidazole.
The mechanisms underlying the biological activity of triazole compounds often involve:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for cell proliferation in cancer cells.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells.
- Interference with Parasite Metabolism : In antiparasitic applications, triazoles disrupt metabolic processes essential for parasite survival.
Case Studies
- Antitumor Efficacy :
- Trypanocidal Activity :
Eigenschaften
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-6-7-20(12-16(15)2)29-14-21(26-27-29)23(31)28-10-8-19(9-11-28)25-22(30)17-4-3-5-18(24)13-17/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLOKONJVYXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














